1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one
Description
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene-1-one (thiolan-1-one) core. The imino group at position 1 of the thiolanone ring is substituted with a 3-chloropyridin-2-yl moiety. This structural feature may influence its chemical reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H11ClN2OS |
|---|---|
Molecular Weight |
230.72 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-4-3-5-11-9(8)12-14(13)6-1-2-7-14/h3-5H,1-2,6-7H2 |
InChI Key |
WGMHOLHPGRXUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=C(C=CC=N2)Cl)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-chloropyridine-2-amine with a thiolating agent under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as the thiolating agent in the presence of a suitable solvent such as toluene. The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Ammonia (NH3) in ethanol at reflux temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino and thiolanone moieties allow it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antifungal activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one and its analogues:
Key Observations :
- The 3-methyl-4-nitrophenyl substituent () combines steric (methyl) and electronic (nitro) effects, likely reducing solubility but enhancing stability in nonpolar environments . The piperidin-4-ylmethyl group () introduces basicity, enabling salt formation and altering bioavailability .
- Molecular Weight and Solubility: Higher molecular weight compounds (e.g., 254.3 g/mol for the nitro derivative) may exhibit lower aqueous solubility compared to lighter analogues (e.g., 210.3 g/mol for the amino derivative) . The amino group in 1-[(4-aminophenyl)imino]-1lambda6-thiolan-1-one enhances hydrogen bonding, improving solubility in polar solvents .
Research and Analytical Tools
Crystallographic software such as SHELX and ORTEP-3 () are critical for determining the molecular structures of these compounds. These tools enable precise analysis of bond lengths, angles, and conformational preferences, which are essential for understanding structure-activity relationships .
Biological Activity
1-[(3-Chloropyridin-2-yl)imino]-1λ6-thiolan-1-one, a compound with potential pharmacological applications, has garnered attention in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiolane ring and a chloropyridine moiety, which contribute to its unique biological properties. The molecular formula is C₇H₆ClN₂OS, with a molecular weight of approximately 190.65 g/mol. Its structure can be represented as follows:
1-[(3-Chloropyridin-2-yl)imino]-1λ6-thiolan-1-one exhibits biological activity through several mechanisms:
1. Enzyme Inhibition:
Studies have shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
2. Antimicrobial Activity:
Research indicates that the compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrate significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
3. Antioxidant Properties:
The compound has been evaluated for its antioxidant capacity, showing effectiveness in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of 1-[(3-Chloropyridin-2-yl)imino]-1λ6-thiolan-1-one:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of the compound against multi-drug resistant strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting potential for development as an antibacterial agent.
Case Study 2: Enzyme Interaction
Research conducted at a leading pharmaceutical laboratory focused on the interaction of the compound with cytochrome P450 enzymes. The findings revealed that it could modulate enzyme activity, which is crucial for drug metabolism, indicating its potential use in pharmacotherapy to enhance drug efficacy or reduce toxicity.
Case Study 3: Oxidative Stress Protection
In cellular models, the compound demonstrated significant protective effects against oxidative damage induced by hydrogen peroxide. This suggests that it may have therapeutic potential in conditions characterized by oxidative stress, such as neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
